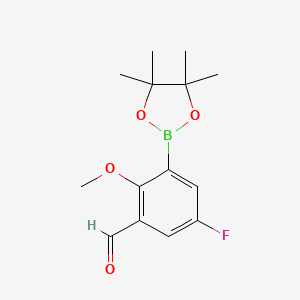

5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Description

Properties

IUPAC Name |

5-fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)11-7-10(16)6-9(8-17)12(11)18-5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMZSPWUTVVLNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Retro-Synthesis

An alternative approach couples pre-formed boronic acids with halogenated intermediates:

Step 1: Synthesis of 3-borono-5-fluoro-2-methoxybenzaldehyde via directed ortho-metalation.

Step 2: Esterification with pinacol to form the boronic ester.

Key Challenges:

-

The aldehyde group requires protection (e.g., acetal formation) during metalation to prevent side reactions.

-

Regioselective introduction of the boronic ester at the 3-position demands careful choice of directing groups.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and purity. Continuous flow reactors minimize thermal gradients and improve mixing:

Process Parameters:

-

Residence Time: 8–10 minutes at 100°C

-

Catalyst Immobilization: Pd nanoparticles on silica support reduce leaching.

Advantages:

-

Reduced solvent consumption (30% less vs. batch).

-

Scalable to metric ton production.

Critical Purification Techniques

Column Chromatography

Silica gel chromatography with hexanes/ethyl acetate (4:1 to 2:1) eluent remains standard. Adding 0.1–0.5% triethylamine suppresses boronate ester hydrolysis.

Typical Results:

-

Purity: >98% (NMR integration).

-

Recovery: 85–90% after column cleanup.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The compound can be oxidized to form the corresponding boronic acid or other oxidized derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products

Coupling Products: Various biaryl compounds formed through Suzuki-Miyaura coupling.

Oxidized Derivatives: Including boronic acids and other oxidized forms.

Scientific Research Applications

5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores the applications of this compound, providing insights into its use in medicinal chemistry, materials science, and synthetic organic chemistry.

Medicinal Chemistry

5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is being investigated for its potential as a building block in the synthesis of pharmaceutical compounds. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of drugs. Its ability to act as a boron-containing compound allows it to participate in reactions that form carbon-boron bonds, which are crucial in drug development.

Case Study: Synthesis of Anticancer Agents

Research has shown that compounds similar to 5-fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can be used to synthesize anticancer agents through palladium-catalyzed cross-coupling reactions. These reactions leverage the boron moiety to facilitate the formation of complex molecular architectures that exhibit potent biological activity.

Materials Science

In materials science, this compound can be utilized as a precursor for creating functionalized polymers and materials with specific electronic properties. The incorporation of boron into polymer matrices can enhance their thermal stability and mechanical properties.

Table 1: Properties of Polymers Derived from Boron Compounds

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Electrical Conductivity | Variable (dependent on formulation) |

Synthetic Organic Chemistry

The compound serves as an important intermediate in synthetic organic chemistry. Its reactivity allows it to participate in various transformations such as nucleophilic substitutions and cross-coupling reactions.

Example Reaction: Suzuki Coupling

One notable application is in Suzuki coupling reactions where it can react with aryl halides to form biaryl compounds. This reaction is particularly valuable for constructing complex organic molecules used in pharmaceuticals and agrochemicals.

Research and Development

Ongoing research is focused on exploring further applications of this compound in diverse fields such as agrochemicals and polymer science. The versatility of the dioxaborolane group allows for modifications that could lead to novel materials with tailored properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The presence of the boron moiety facilitates the formation of the carbon-carbon bond, making the reaction highly efficient and selective .

Comparison with Similar Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Molecular Formula : C₁₃H₁₆BFO₃

- Molecular Weight : 250.08 g/mol

- Substituents : Fluorine at position 3, boronic ester at position 3.

- Purity : 96% .

- Key Difference : Fluorine’s electron-withdrawing effect at position 3 alters electronic properties compared to the target compound’s fluorine at position 4.

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Molecular Formula : C₁₃H₁₆BFO₃

- Molecular Weight : 250.08 g/mol

- Substituents : Fluorine at position 2, boronic ester at position 3.

- Synthetic Yield : ~48% (via silica gel chromatography) .

- Key Difference : Fluorine’s proximity to the boronic ester may sterically hinder cross-coupling reactions.

Physicochemical Properties

Key Observations :

- The target compound’s methoxy group at position 2 enhances solubility in polar solvents compared to non-methoxy analogs.

- Fluorine position significantly impacts electronic effects: 5-F (target) vs. 3-F (analog) alters resonance stabilization of the benzaldehyde core.

Suzuki-Miyaura Cross-Coupling

- The target compound’s boronic ester reacts efficiently with aryl halides under Pd catalysis. Its methoxy group stabilizes intermediates via resonance, improving yields compared to non-methoxy analogs .

- Comparison with Thiophene Analogs :

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde (from ) exhibits higher reactivity due to thiophene’s electron-rich nature but lower thermal stability .

Biological Activity

5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound of interest due to its potential applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.

- Molecular Formula : CHBFNO

- Molecular Weight : 267.10 g/mol

- CAS Number : 1326283-60-6

- Structure : The compound features a fluorine atom and a methoxy group on a benzaldehyde core, with a boron-containing dioxaborolane moiety that enhances its reactivity and biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. For instance:

- Inhibition of Cell Proliferation : In vitro assays demonstrated that related compounds exhibited significant inhibitory effects on various cancer cell lines. For example, an analog showed an IC of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while sparing non-cancerous MCF10A cells by a factor of 19 .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. A study reported an increase in caspase 9 levels following treatment with a structurally similar compound .

Antiviral Activity

Compounds with similar structures have also been evaluated for antiviral activity:

- Influenza Virus Inhibition : A related compound demonstrated potent antiviral effects against both Oseltamivir-sensitive and resistant strains of the influenza virus. It achieved a significant reduction in viral load in infected mouse models .

- Safety Profile : In vivo studies indicated that these compounds exhibited favorable safety profiles with no significant cardiac repolarization risks (hERG channel inhibition IC μM) .

Structure-Activity Relationship (SAR)

The biological activity of 5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can be influenced by various substituents:

| Substituent Position | Effect on Activity |

|---|---|

| 4-position (Fluoro) | Enhanced potency against cancer cells |

| Methoxy Group | Contributes to solubility and bioavailability |

| Dioxaborolane Moiety | Increases reactivity and potential for drug-target interactions |

Case Studies

- In Vivo Efficacy : A study utilizing a BALB/c nude mouse model showed that treatment with related compounds resulted in reduced metastatic nodules when injected with MDA-MB-231 cells .

- Toxicology Studies : Subacute toxicity assessments indicated that high doses (40 mg/kg) did not lead to adverse effects in healthy mice over short durations .

Q & A

Q. Key Considerations :

- Catalyst selection : Pd catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency but require strict oxygen-free conditions.

- Solvent purity : Anhydrous THF or DMF minimizes side reactions .

Q. Example Protocol (Adapted from ) :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Trimethoxymethane, H₂SO₄, MeOH, reflux | 96% |

| 2 | n-BuLi, Et₂O, triethyl borate | 49% |

| 3 | NaBH₄ reduction in MeOH | 51% |

Basic: How should researchers characterize this compound?

Methodological Answer:

Critical characterization techniques include:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., ³JHF splitting in aromatic protons) and boronate ester peaks (~1.3 ppm for pinacol methyl groups) .

- ¹¹B NMR : Confirm boronate ester formation (δ ~30–35 ppm) .

- X-ray Crystallography : Resolve molecular geometry (e.g., bond angles around the boron center) .

- HPLC/MS : Verify purity (>95%) and detect trace impurities (e.g., unreacted precursors) .

Q. Example ¹H NMR Data () :

| Proton Environment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (ortho to B) | 7.72 | dd |

| OCH₃ | 3.37 | s |

| Pinacol CH₃ | 1.30 | s |

Basic: What are the best practices for handling and storing this compound?

Methodological Answer:

- Storage : Keep under inert gas (Ar/N₂) at –20°C in amber glass vials with desiccants (e.g., molecular sieves) .

- Handling : Use gloveboxes for moisture-sensitive steps. Avoid contact with protic solvents (e.g., H₂O, alcohols) to prevent boronate ester hydrolysis .

- Safety : Wear nitrile gloves and eye protection. Use fume hoods due to potential aldehyde volatility .

Advanced: How can cross-coupling efficiency be optimized for this boronate ester?

Methodological Answer:

Factors affecting Suzuki-Miyaura coupling efficiency:

- Base selection : K₂CO₃ or CsF in THF/H₂O mixtures improves transmetallation .

- Ligand effects : Bulky ligands (e.g., SPhos) enhance steric control, reducing homocoupling byproducts .

- Temperature : Reactions at 60–80°C balance rate and decomposition risks .

Q. Troubleshooting Table :

| Issue | Likely Cause | Solution |

|---|---|---|

| Low yield | Moisture contamination | Dry solvents/solids |

| Unreacted aryl halide | Poor catalyst activity | Switch to Pd(OAc)₂/XPhos |

Advanced: How to resolve contradictions in regioselectivity during substitution reactions?

Methodological Answer:

Regioselectivity in substitutions (e.g., methoxy vs. fluorine displacement) depends on:

- Leaving group ability : Fluorine (poor LG) vs. methoxy (moderate LG under acidic conditions).

- Directing effects : Boronate esters meta-direct electrophiles, favoring substitution at specific positions .

Q. Experimental Design :

- Use DFT calculations to predict transition-state energies for competing pathways.

- Screen conditions (e.g., Brønsted vs. Lewis acids) to manipulate selectivity .

Advanced: What computational methods support mechanistic studies of its reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Model boronate ester resonance stabilization and transition states for cross-coupling .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., THF vs. DMF) .

Case Study () :

DFT analysis of NaBH₄ reduction steps revealed steric hindrance at the aldehyde group, guiding reagent stoichiometry adjustments.

Advanced: How is this compound applied in material science?

Methodological Answer:

- Conductive polymers : Boronate esters act as π-conjugated linkers in organic semiconductors .

- MOFs/COFs : Serve as building blocks for porous frameworks via Suzuki coupling .

Example Application :

Integration into polyfluorene derivatives enhances electron mobility (tested via cyclic voltammetry) .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy.

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., catalyst loading, temperature) .

Q. Example DoE Table :

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Catalyst loading | 1–5 mol% | 3 mol% |

| Reaction time | 12–24 h | 18 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.